molecular formula C14H20N2OS B7592304 2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone

2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone

Cat. No. B7592304
M. Wt: 264.39 g/mol
InChI Key: UCIIAQOMPZAZBX-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. In 5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone is not fully understood. However, it has been proposed that the compound may act by inhibiting enzymes involved in DNA replication and cell proliferation. It may also act by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. It has also been shown to have cytotoxic effects on cancer cells. Additionally, it has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone in lab experiments is its broad-spectrum antimicrobial activity. It can be used to test the efficacy of potential antimicrobial agents. However, one limitation of using this compound is its cytotoxicity. It may not be suitable for use in certain cell-based assays.

Future Directions

There are several future directions for research on 2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone. One potential area of research is the development of novel chemotherapeutic agents based on this compound. Another area of research is the investigation of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine.
Conclusion
In conclusion, this compound is a spirocyclic compound that has shown promise in scientific research for its potential therapeutic applications. Its synthesis method has been described, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound in various fields of medicine.

Synthesis Methods

The synthesis of 2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone involves the condensation of 2-aminododecane with 4-methyl-5-thiocarbamoyl-1,3-thiazole-2-carboxylic acid followed by cyclization. This method has been described in detail in a research article by J. B. Bremner et al. (2004).

Scientific Research Applications

2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiparasitic activities. In addition, it has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent.

properties

IUPAC Name

2-azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-11-12(18-10-15-11)13(17)16-8-7-14(9-16)5-3-2-4-6-14/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIIAQOMPZAZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC3(C2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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